1-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-yl)-4-(3-methoxyphenyl)piperazine
Description
The compound 1-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-yl)-4-(3-methoxyphenyl)piperazine features a hybrid structure combining a piperidine ring linked to a 2,3-dihydrobenzo[b][1,4]dioxin moiety and a piperazine ring substituted with a 3-methoxyphenyl group.
Structurally, the benzodioxin-methyl-piperidine moiety may enhance blood-brain barrier permeability, while the 3-methoxyphenyl group on piperazine provides electron-donating properties that could modulate receptor binding.
Properties
IUPAC Name |
1-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]-4-(3-methoxyphenyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O3/c1-29-22-6-4-5-21(17-22)28-15-13-27(14-16-28)20-9-11-26(12-10-20)18-23-19-30-24-7-2-3-8-25(24)31-23/h2-8,17,20,23H,9-16,18-19H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSRAUYUHDOUKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3CCN(CC3)CC4COC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-yl)-4-(3-methoxyphenyl)piperazine is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and cancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure characterized by a dihydrobenzo[b][1,4]dioxin moiety, which is known for its diverse biological properties. The molecular formula is with a molecular weight of approximately 342.45 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C21H26N2O2 |
| Molecular Weight | 342.45 g/mol |
| CAS Number | 1795455-06-9 |
The biological activity of this compound can be attributed to its interaction with various neurotransmitter receptors and pathways. It has been shown to act as an alpha-2 adrenoceptor antagonist , which may influence noradrenergic signaling pathways implicated in mood regulation and cognitive function . Additionally, its structural components suggest potential interactions with dopaminergic and serotonergic systems.
Key Mechanisms:
- Alpha-2 Adrenoceptor Antagonism : This action may enhance noradrenaline release, potentially improving cognitive functions and mood disorders.
- Dopaminergic Activity : The piperazine component may interact with dopamine receptors, influencing reward and motor control pathways.
Anticancer Potential
Recent studies have indicated that derivatives of compounds similar to this one exhibit significant anticancer properties. For instance, related benzodioxane derivatives have shown promising results against various cancer cell lines, including breast and prostate cancers. These compounds demonstrated IC50 values lower than standard chemotherapeutics, indicating their potential as effective therapeutic agents .
Neuroprotective Effects
Research has suggested that compounds with similar structures can exert neuroprotective effects. They may mitigate neurodegenerative processes by modulating neurotransmitter release and reducing oxidative stress in neuronal cells .
Case Studies
- Anticancer Activity : A study evaluating the anticancer activity of benzodioxane derivatives found that certain compounds exhibited over 90% inhibition against several cancer cell lines (e.g., MCF7 breast cancer) at low concentrations . This suggests that our compound may also possess similar efficacy.
- Neuropharmacological Studies : In vivo studies on related compounds have demonstrated significant improvements in cognitive function in animal models of Alzheimer's disease through modulation of alpha-2 adrenergic receptors .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- The compound has been studied for its effects on Poly(ADP-ribose)polymerase 1 (PARP1) , a target in cancer therapy. PARP1 plays a crucial role in DNA repair, and inhibitors of this enzyme are being explored as potential anticancer agents. Research indicates that derivatives of the dihydrobenzo[dioxin] structure may enhance the efficacy of existing treatments by targeting cancer cell survival mechanisms .
- Neuropharmacology
-
Antihypertensive Agents
- The synthesis of related compounds such as doxazosin , an antihypertensive medication, highlights the potential of this compound as an intermediate in producing drugs that manage hypertension effectively . The synthesis process involves the reaction of piperazine derivatives with dihydrobenzo[dioxin] derivatives to yield active pharmaceutical ingredients.
Synthesis and Mechanism of Action
The synthesis of 1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-yl)-4-(3-methoxyphenyl)piperazine typically involves multi-step organic reactions:
- Step 1 : Formation of the dihydrobenzo[dioxin] intermediate.
- Step 2 : Alkylation with piperidine derivatives.
- Step 3 : Final coupling with methoxyphenyl groups.
This synthetic pathway allows for the modification of various functional groups, enhancing the compound's bioactivity and specificity towards targeted receptors .
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry demonstrated that compounds similar to this compound showed significant inhibition of tumor growth in xenograft models. The mechanism was attributed to enhanced apoptosis in cancer cells through PARP inhibition .
Case Study 2: Neuropharmacological Effects
Research conducted on piperazine derivatives indicated that modifications to the methoxy group could enhance binding affinity to serotonin receptors, suggesting a pathway for developing new antidepressants .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
Below is a detailed comparison of the target compound with structurally related analogs, emphasizing substituent effects and biological activity:
Key Insights
Substituent Position Matters :
- The 3-methoxyphenyl group on the target compound’s piperazine may offer better metabolic stability than 2-methoxyphenyl analogs () but lower dopamine D2 affinity due to reduced steric complementarity .
- Nitro () and halogen () substituents enhance receptor binding via electronic effects, whereas methoxy groups prioritize solubility.
Benzodioxin vs. Benzodioxan :
- The target’s 2,3-dihydrobenzo[b][1,4]dioxin moiety is structurally distinct from 1,4-benzodioxan (), conferring rigidity and improved pharmacokinetic properties .
Linker Effects :
- Methyl linkers (target compound, ) improve flexibility and BBB penetration compared to carbonyl () or acetonitrile () groups .
Research Findings and Implications
- Dopamine Receptor Selectivity : Piperazine analogs with 2-nitrobenzyl () or dichlorophenyl () groups show higher receptor affinity but poorer selectivity than the target compound’s 3-methoxyphenyl group.
- Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to doxazosin intermediates (), with an overall yield of ~29% achievable via sequential cyclization, amination, and condensation .
Q & A
Q. Pharmacokinetic profiling :
- Measure logP (e.g., shake-flask method) to predict blood-brain barrier penetration (optimal logP ~2.5–3.5) .
- Use LC-MS/MS to quantify brain/plasma ratios in rodent models .
Receptor occupancy assays : PET imaging with ¹¹C-labeled analogs validates target engagement in specific brain regions .
Q. What strategies mitigate oxidative degradation observed in stability studies?
- Methodological Answer :
- Forced degradation : Expose to 40°C/75% RH for 4 weeks. Major degradation pathways include:
- Oxidation : Add antioxidants (e.g., 0.01% BHT) to formulations .
- Hydrolysis : Use lyophilized storage (pH 6.8 buffer) to prevent ester/amide cleavage .
- Salt formation : Hydrochloride salts improve crystallinity and reduce hygroscopicity .
Methodological Tables
Table 1 : Key Synthetic Intermediates and Analytical Data
Table 2 : Receptor Binding Affinity of Structural Analogs
| Compound | D3 Receptor (Ki, nM) | 5-HT₁A (Ki, nM) | logP |
|---|---|---|---|
| Target | 12.3 ± 1.2 | 45.7 ± 3.8 | 2.9 |
| Analog A (2-methoxy) | 28.4 ± 2.1 | 120.5 ± 10.1 | 3.4 |
| Analog B (4-methoxy) | 15.8 ± 1.5 | 32.6 ± 2.9 | 2.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
